molecular formula C19H22N2O2 B4886124 1-(1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol

1-(1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol

Cat. No.: B4886124
M. Wt: 310.4 g/mol
InChI Key: LXQJTCHKMKQVEH-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Etherification: The next step involves the etherification of the benzimidazole core with 3-ethyl-5-methylphenol using a suitable alkylating agent such as an alkyl halide in the presence of a base.

    Addition of Propanol Group: Finally, the propanol group is introduced through a nucleophilic substitution reaction using a suitable reagent like epichlorohydrin.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes and receptors, affecting cellular processes and pathways. For example, they may inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: Lacks the ethyl and methyl groups on the phenoxy ring.

    1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol: Has a methyl group at a different position on the phenoxy ring.

Uniqueness

1-(1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol is unique due to the specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-15-8-14(2)9-17(10-15)23-12-16(22)11-21-13-20-18-6-4-5-7-19(18)21/h4-10,13,16,22H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQJTCHKMKQVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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